1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate
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Overview
Description
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate is an organic compound known for its vibrant color properties, often used in dyeing processes. It is a mono-constituent substance with the molecular formula C21H21ClN5O2.C2H3O2. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings, which contributes to its color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-pyridyl)ethylenediamine under basic conditions to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with acetic acid to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under strong oxidizing conditions, although this is less common due to the stability of the azo group.
Common Reagents and Conditions:
Reduction: Sodium dithionite in aqueous solution at elevated temperatures.
Substitution: Nucleophiles like primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products:
Reduction: Corresponding aromatic amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Various oxidized products, often leading to the breakdown of the azo linkage.
Scientific Research Applications
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectrophotometry, due to its strong absorbance in the visible region.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various substrates. The mechanism involves:
Molecular Targets: The azo group can form complexes with metal ions, enhancing its stability and color properties.
Pathways: The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
- 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
- 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium bromide
Comparison:
- Uniqueness: The acetate form of the compound is unique due to its specific counterion, which can influence its solubility and reactivity compared to other salts like chloride or bromide.
- Properties: The acetate form may exhibit different solubility and stability profiles, making it more suitable for certain applications in dyeing and analytical chemistry.
This detailed overview should provide a comprehensive understanding of 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
59709-10-3 |
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Molecular Formula |
C21H21ClN5O2.C2H3O2 C23H24ClN5O4 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;acetate |
InChI |
InChI=1S/C21H21ClN5O2.C2H4O2/c1-2-26(15-14-25-12-4-3-5-13-25)18-8-6-17(7-9-18)23-24-21-11-10-19(27(28)29)16-20(21)22;1-2(3)4/h3-13,16H,2,14-15H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
WQIDMVKHMHGZPN-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.CC(=O)[O-] |
Origin of Product |
United States |
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